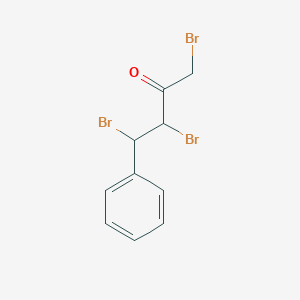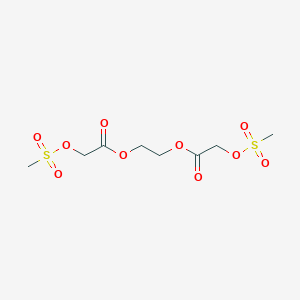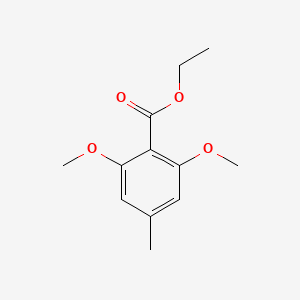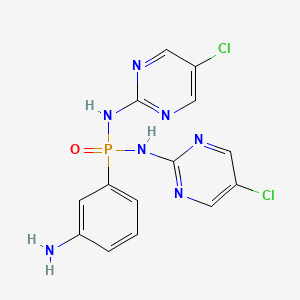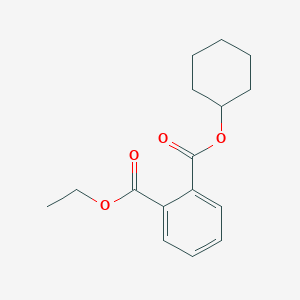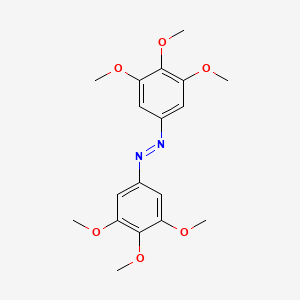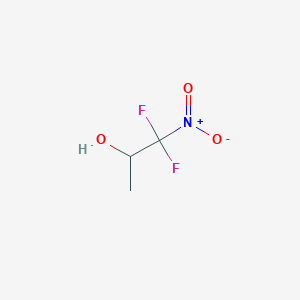
Carvenone oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of carvone and is known for its presence in essential oils of various aromatic plants
Métodos De Preparación
Carvenone oxide can be synthesized through several methods. One common synthetic route involves the isomerization of 1,2-limonene oxide using montmorillonite as a catalyst under solvent-free conditions . This method can be enhanced using microwave-assisted isomerization, which affords this compound in high yield within a short time. Industrial production methods may involve similar catalytic processes, ensuring efficient and scalable synthesis.
Análisis De Reacciones Químicas
Carvenone oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the isomerization of 1,2-limonene oxide to this compound is catalyzed by montmorillonite . The major products formed from these reactions depend on the specific conditions and reagents used, but this compound is often a key intermediate or final product.
Aplicaciones Científicas De Investigación
Carvenone oxide has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology and medicine, this compound and its derivatives have shown promising antioxidant, antimicrobial, anti-inflammatory, and anticancer activities . These properties make it a valuable compound for developing new therapeutic agents and studying biological pathways. Additionally, this compound is used in the fragrance and flavor industry due to its pleasant aroma.
Mecanismo De Acción
The exact mechanism of action of carvenone oxide is not well-documented. its biological effects are likely mediated through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the precise molecular mechanisms underlying its diverse biological activities.
Comparación Con Compuestos Similares
Carvenone oxide can be compared with other monoterpene ketones such as carvone, carvacrol, and thymol. While carvone oxide shares structural similarities with these compounds, it exhibits unique properties and applications. For example, carvone oxide has a moderate antibacterial effect compared to thymol and carvacrol . Its distinct chemical structure and reactivity make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
5729-99-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-methyl-6-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)10-5-4-7(3)8(11)9(10)12-10/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
ROVXCLHKSQINCN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C1=O)O2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


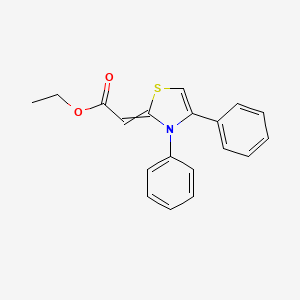
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
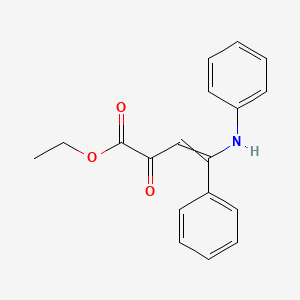
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
